The synthesis of Adamantan-1-ylmethyl-methyl-amine typically involves several key steps:
In industrial settings, these reactions are scaled up using continuous flow reactors to enhance efficiency and yield. The conditions are optimized for purity and minimal byproduct formation, often employing automated systems for consistency .
Adamantan-1-ylmethyl-methyl-amine features a rigid adamantane core that contributes to its stability. The molecular structure can be described as follows:
Adamantan-1-ylmethyl-methyl-amine can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for Adamantan-1-ylmethyl-methyl-amine involves its interaction with biological targets such as enzymes and receptors. The rigid adamantane structure allows for specific binding interactions that can modulate biological pathways. For instance, in antiviral research, this compound may inhibit viral replication by interfering with viral enzymes .
Studies indicate that the adamantane core enhances binding affinity due to its unique spatial arrangement, making it a valuable scaffold for drug design .
The physical and chemical properties of Adamantan-1-ylmethyl-methyl-amine include:
The compound exhibits typical properties associated with amines, such as basicity and reactivity towards electrophiles .
Adamantan-1-ylmethyl-methyl-amine has diverse applications across several scientific fields:
The compound features a tertiary amine group bound to the adamantane core via a methylene linker. Its structure comprises three fused cyclohexane rings in a stable "chair" conformation, creating a lipophilic cage-like architecture. The central nitrogen atom connects one methyl group and one adamantylmethyl moiety, resulting in C₁₂H₂₁N stoichiometry. Key physicochemical parameters include:
Table 1: Molecular Characteristics of Adamantan-1-ylmethyl-methyl-amine
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₂₁N |
Molecular Weight | 179.30 g/mol |
CAS Registry Number | 153461-22-4 |
IUPAC Name | 1-((3r,5r,7r)-adamantan-1-yl)-N-methylmethanamine |
SMILES Notation | CNCC12CC3CC(CC(C3)C1)C2 |
Predicted Collision | [M+H]+: 142.1 Ų |
Cross Section (CCS) | [M+Na]+: 143.8 Ų |
Nuclear magnetic resonance spectroscopy reveals distinct proton environments: adamantane methylene protons resonate as broad singlets between 1.46–1.63 ppm, while the methylene linker (CONCH₂) appears as a triplet near 3.94 ppm. The methyl group attached to nitrogen (N-CH₃) generates a singlet at ~2.86 ppm [3]. Carbon-13 nuclear magnetic resonance spectra confirm the adamantane framework with signals between 28–60 ppm and a carbonyl carbon resonance at 170.6 ppm for benzothiazolone derivatives incorporating this amine [3].
Crystallographically, the adamantane unit maintains tetrahedral symmetry (Td point group) with carbon-carbon bond lengths averaging 1.54 Å—nearly identical to diamond—and carbon-hydrogen distances of 1.112 Å [7]. This diamondoid geometry confers exceptional thermal stability, evidenced by the parent adamantane’s sublimation point of 270°C [7]. The tertiary amine functionality introduces moderate polarity, enabling solubility in polar solvents like methanol, though the dominant hydrocarbon character limits dissolution in nonpolar media like hexane [8].
Adamantane chemistry emerged following Paul von Ragué Schleyer’s landmark 1957 synthesis, which enabled practical access to this hydrocarbon [4] [7]. Early pharmacological interest arose in the 1960s with aminoadamantane antivirals:
Table 2: Key Milestones in Adamantane Medicinal Chemistry
Timeframe | Development | Significance |
---|---|---|
1964 | Discovery of amantadine’s anti-influenza A activity | First adamantane-based antiviral agent [4] |
1980s–1990s | Memantine development for neurodegenerative diseases | NMDA receptor antagonism mechanism [4] |
2000s | Sigma receptor ligands incorporating adamantane | Enhanced metabolic stability in CNS-targeting agents [3] |
2010s | DPP-IV inhibitors (e.g., saxagliptin) | Adamantane as enzyme inhibitor scaffold [4] |
Adamantan-1-ylmethyl-methyl-amine specifically gained prominence through structure-activity relationship studies targeting sigma receptors (σRs). Research demonstrated that replacing metabolically labile azepane rings in benzothiazolone-based σ₁R ligands (e.g., SN56) with 1-adamantylmethyl-methylamine markedly improved resistance to cytochrome P450-mediated oxidation. This modification addressed the rapid degradation (half-life <1 minute in rat liver microsomes) observed in earlier leads [3]. The 2020 metabolic stability investigation confirmed that while adamantan-1-ylmethyl-methyl-amine derivatives still undergo some hepatic metabolism, their half-lives exceed those of non-adamantane analogs—validating the scaffold’s protective role against enzymatic degradation [3].
The adamantane moiety delivers three critical advantages in drug design:
Lipophilicity Enhancement: Adamantane significantly increases partition coefficients (log P), promoting blood-brain barrier penetration. ALOGPs calculations estimate a log P increase of ~3 units compared to non-adamantane analogs, crucial for central nervous system targets [4]. This property underpins the use of adamantane derivatives in neurological disorders (e.g., memantine for Alzheimer’s disease) and neuroimaging agents like the σ₁R tracer [¹⁸F]FTC-146 [3].
Steric Protection Against Metabolism: The bulky, three-dimensional structure shields vulnerable functional groups from metabolic enzymes. In rat liver microsome studies, adamantan-1-ylmethyl-methyl-amine derivatives showed reduced oxidative deamination compared to flexible chain amines. However, the N-methyl group remains a metabolic soft spot, indicating partial susceptibility to N-demethylation despite adamantane’s protection [3].
Receptor Binding Optimization: Adamantane’s rigid geometry precisely orients pharmacophores within binding pockets. For sigma receptors, compound 12—featuring a benzothiazolone linked to adamantan-1-ylmethyl-methyl-amine—achieved nanomolar σ₁R affinity (Kᵢ = 7.2 nM) with 61-fold selectivity over σ₂R. Molecular modeling suggests the adamantyl group occupies a hydrophobic subpocket adjacent to the σ₁R ligand-binding domain [3]. Beyond σRs, adamantane enhances affinity for ion channels (e.g., NMDA receptors) and enzymes like DPP-IV, as evidenced by marketed drugs including saxagliptin [4].
The enduring value of adamantan-1-ylmethyl-methyl-amine lies in its fusion of metabolic resilience with target selectivity—a testament to adamantane’s versatility beyond a mere “lipophilic bullet” in advanced pharmaceutical design.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3